![molecular formula C16H17NO6S B497972 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid CAS No. 927638-17-3](/img/structure/B497972.png)
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid, also known as DBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBS is a sulfonamide derivative of benzoic acid and is known for its high solubility in water and organic solvents.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids. 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been shown to inhibit the activity of dihydropteroate synthase, which is an enzyme involved in the biosynthesis of folate. This inhibition leads to the depletion of folate levels in microorganisms, which ultimately results in their death.
Biochemical and Physiological Effects
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has several advantages for use in lab experiments. It is highly soluble in water and organic solvents, making it easy to handle and use in experiments. It is also relatively stable and has a long shelf life. However, one limitation of 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is that it can be expensive to synthesize, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid in scientific research. One area of interest is in the development of new antibiotics and antiviral drugs. 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been found to exhibit significant antimicrobial and antiviral activity, and further research could lead to the development of new drugs that are more effective and have fewer side effects than existing treatments.
Another potential future direction is in the development of new anti-inflammatory drugs. 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been found to exhibit anti-inflammatory activity, and further research could lead to the development of new drugs that are more effective and have fewer side effects than existing treatments.
Finally, 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid could be used in the development of new diagnostic tools for the detection of microorganisms. 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been shown to inhibit the growth of a wide range of microorganisms, and further research could lead to the development of new diagnostic tools that are more sensitive and specific than existing methods.
Conclusion
In conclusion, 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is a chemical compound that has significant potential for use in various fields of scientific research. Its high solubility, stability, and antimicrobial activity make it an attractive candidate for the development of new drugs and diagnostic tools. Further research is needed to fully understand the mechanism of action of 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid and to explore its potential applications in scientific research.
Synthesemethoden
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid can be synthesized using a simple and efficient method. The synthesis begins with the reaction of 3-aminobenzoic acid with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by recrystallization in a suitable solvent, such as ethanol or water. The yield of 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid obtained by this method is typically high, and the purity is also excellent.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is in the development of new drugs. 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid has been found to exhibit significant antimicrobial, antifungal, and antiviral activity, making it an attractive candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
IUPAC Name |
3-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-10-7-14(23-3)15(9-13(10)22-2)24(20,21)17-12-6-4-5-11(8-12)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQGKVXSGCGFIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.